![molecular formula C26H25Cl2N3O3 B2537715 1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1024533-31-0](/img/structure/B2537715.png)

1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

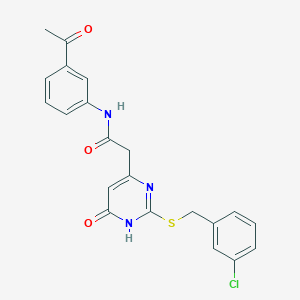

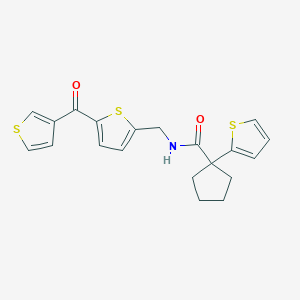

The compound "1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents, with various substitutions on the phenyl rings leading to different biological activities .

Synthesis Analysis

The synthesis of related isoquinolin-1-yl urea derivatives involves a novel three-component reaction. This reaction includes 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride, yielding 1-(4-haloisoquinolin-1-yl)ureas. These intermediates can then undergo a palladium-catalyzed Suzuki-Miyaura coupling reaction to produce diverse 1-(isoquinolin-1-yl)ureas . Although the specific synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes a 3,4-dihydroisoquinolin-1-yl moiety, which is a common structural feature in many pharmacologically active compounds. The presence of the 3,4-dichlorophenyl and 6,7-dimethoxy groups suggests that the compound could exhibit interesting electronic and steric properties that may influence its biological activity .

Chemical Reactions Analysis

The compound's structure implies that it could participate in reactions typical of ureas and haloaromatic compounds. For instance, the halo groups on the dichlorophenyl ring might be susceptible to nucleophilic aromatic substitution, while the urea functionality could engage in hydrogen bonding or reactions with nucleophiles . The isoquinoline moiety could also undergo various transformations, such as the Hofmann exhaustive methylation, as seen in related compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit properties that are significant for their biological activity. For example, the diaryl urea derivatives have shown antiproliferative effects against various cancer cell lines, and their inhibitory activities have been quantified using IC50 values . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the dimethoxy and dichlorophenyl groups, as well as the overall molecular conformation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea has been a subject of interest in the synthesis of various chemical compounds. For instance, Rheiner and Brossi (1962) detailed the Hofmann exhaustive methylation of a related analgesic compound, leading to specific urea derivatives with notable chemical structures (Rheiner & Brossi, 1962). Similarly, Mujde, Özcan, and Balcı (2011) reported a new method for preparing certain isoquinoline skeletons, highlighting the significance of these structures in chemical synthesis (Mujde, Özcan, & Balcı, 2011).

Antimicrobial Activities

Compounds with structures related to this compound have been explored for their antimicrobial properties. Patel and Shaikh (2011) synthesized urea derivatives that demonstrated significant antimicrobial activity, suggesting potential applications in this field (Patel & Shaikh, 2011).

Molecular Structure and Conformation

The study of molecular structures and conformations is another important application. Sarveswari et al. (2012) investigated the molecular conformation and crystal packing of certain substituted phenylquinolines, which are structurally related to the compound (Sarveswari et al., 2012).

Corrosion Inhibition

The urea derivatives similar to the compound have also been examined for their corrosion inhibition properties. Mistry et al. (2011) studied the effect of triazinyl urea derivatives as corrosion inhibitors for mild steel, indicating a potential industrial application of such compounds (Mistry et al., 2011).

BRAF Kinase Inhibition

In the medical field, some derivatives have been identified as inhibitors of BRAF kinase. Holladay et al. (2011) described aryl phenyl ureas with a quinazolinoxy substituent as potent inhibitors, showing promise in therapeutic applications (Holladay et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25Cl2N3O3/c1-33-24-13-18-9-10-29-23(20(18)14-25(24)34-2)12-16-3-6-19(7-4-16)31-26(32)30-15-17-5-8-21(27)22(28)11-17/h3-8,11,13-14H,9-10,12,15H2,1-2H3,(H2,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBCBXCVIASCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NCC4=CC(=C(C=C4)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)

![Methyl 3-(2,3-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2537641.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)